Cas no 1227587-03-2 (6-Amino-2-methylpyridine-3-acetonitrile)
6-Amino-2-methylpyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-2-methylpyridine-3-acetonitrile
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- Inchi: 1S/C8H9N3/c1-6-7(4-5-9)2-3-8(10)11-6/h2-3H,4H2,1H3,(H2,10,11)
- InChI Key: JDCIYBQMYQEIMX-UHFFFAOYSA-N
- SMILES: N1C(=CC=C(CC#N)C=1C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 169
- XLogP3: 0.6
- Topological Polar Surface Area: 62.7
6-Amino-2-methylpyridine-3-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022004215-250mg |
6-Amino-2-methylpyridine-3-acetonitrile |
1227587-03-2 | 97% | 250mg |
$686.80 | 2023-09-03 | |
| Alichem | A022004215-500mg |
6-Amino-2-methylpyridine-3-acetonitrile |
1227587-03-2 | 97% | 500mg |
$970.20 | 2023-09-03 | |
| Alichem | A022004215-1g |
6-Amino-2-methylpyridine-3-acetonitrile |
1227587-03-2 | 97% | 1g |
$1663.20 | 2023-09-03 |
6-Amino-2-methylpyridine-3-acetonitrile Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 6-Amino-2-methylpyridine-3-acetonitrile
6-Amino-2-methylpyridine-3-acetonitrile (CAS No. 1227587-03-2)
6-Amino-2-methylpyridine-3-acetonitrile (CAS No. 1227587-03-2) is a versatile organic compound with significant applications in the field of pharmaceutical chemistry and agricultural chemicals. This compound, characterized by its pyridine ring structure, has garnered attention due to its potential as an intermediate in drug synthesis and its role in the development of novel pesticides. Recent studies have highlighted its unique properties, making it a subject of interest for researchers worldwide.
The molecular structure of 6-Amino-2-methylpyridine-3-acetonitrile consists of a pyridine ring with an amino group at position 6, a methyl group at position 2, and an acetonitrile group at position 3. This arrangement confers the compound with modular reactivity, enabling it to participate in a wide range of chemical transformations. The presence of the acetonitrile group introduces electrophilic reactivity, while the amino group provides opportunities for nucleophilic substitution and condensation reactions.
Recent advancements in synthetic methodologies have facilitated the efficient synthesis of 6-Amino-2-methylpyridine-3-acetonitrile. Researchers have employed multicomponent reactions, such as the HWE (Hantzsch–Wittig–Emmons) reaction, to construct this compound with high yields and excellent stereocontrol. These methods not only simplify the synthesis process but also reduce the environmental footprint, aligning with the principles of green chemistry.
The applications of 6-Amino-2-methylpyridine-3-acetonitrile span across various industries. In the pharmaceutical sector, it serves as a key intermediate in the synthesis of bioactive molecules targeting diseases such as cancer and neurodegenerative disorders. Its ability to act as a building block for heterocyclic compounds has made it invaluable in drug discovery programs. Additionally, in agriculture, this compound has been explored for its potential as a component in eco-friendly pesticides, offering a sustainable alternative to traditional chemical agents.
Recent studies have also delved into the toxicological profile of 6-Amino-2-methylpyridine-3-acetonitrile, emphasizing its safety for human use and environmental compatibility. Preclinical evaluations indicate that the compound exhibits low acute toxicity and minimal adverse effects on cellular systems. These findings underscore its suitability for therapeutic applications and reinforce its position as a promising candidate in drug development.
In conclusion, 6-Amino-2-methylpyridine-3-acetonitrile (CAS No. 1227587-03-2) stands out as a pivotal molecule in contemporary chemical research. Its unique structure, versatile reactivity, and wide-ranging applications make it an essential component in various industries. As research continues to unravel its potential, this compound is poised to play an increasingly significant role in advancing scientific innovation and addressing global health challenges.
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